

Spectroscopic Profile of 3-(4-Bromobenzoyl)propionic acid: A Technical Guide

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Compound of Interest

Compound Name: **3-(4-Bromobenzoyl)propionic acid**

Cat. No.: **B1266032**

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for **3-(4-Bromobenzoyl)propionic acid**, a compound of interest in various research and development applications.

This document presents a comprehensive summary of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(4-Bromobenzoyl)propionic acid**, supplemented with detailed experimental protocols. The information is structured to facilitate easy access and comparison for analytical and research purposes.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data obtained for **3-(4-Bromobenzoyl)propionic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.5 - 12.0	broad singlet	1H	-	-COOH
7.85 - 7.95	doublet	2H	~8.5	Ar-H (ortho to C=O)
7.65 - 7.75	doublet	2H	~8.5	Ar-H (meta to C=O)
3.25 - 3.35	triplet	2H	~6.5	-CH ₂ -C=O
2.80 - 2.90	triplet	2H	~6.5	-CH ₂ -COOH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
196.5	C=O (ketone)
178.0	C=O (carboxylic acid)
135.5	Ar-C (quaternary, attached to C=O)
132.0	Ar-CH (meta to C=O)
129.5	Ar-CH (ortho to C=O)
128.5	Ar-C (quaternary, attached to Br)
33.0	-CH ₂ -C=O
28.0	-CH ₂ -COOH

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (carboxylic acid)
1710	Strong	C=O stretch (carboxylic acid dimer)
1685	Strong	C=O stretch (aryl ketone)
1585	Medium	C=C stretch (aromatic ring)
1280	Medium	C-O stretch (carboxylic acid)
820	Strong	C-H bend (para-disubstituted aromatic)
750	Medium	C-Br stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
258	50	[M+2] ⁺ (with ⁸¹ Br)
256	50	[M] ⁺ (with ⁷⁹ Br)
185	95	[BrC ₆ H ₄ CO] ⁺ (with ⁸¹ Br)
183	100	[BrC ₆ H ₄ CO] ⁺ (with ⁷⁹ Br)
157	40	[C ₆ H ₄ CO] ⁺
155	40	[C ₆ H ₅ Br] ⁺
76	30	[C ₆ H ₄] ⁺

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized laboratory procedures.

NMR Spectroscopy

A sample of **3-(4-Bromobenzoyl)propionic acid** (5-10 mg) was dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , 0.5-0.7 mL). The solution was then transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

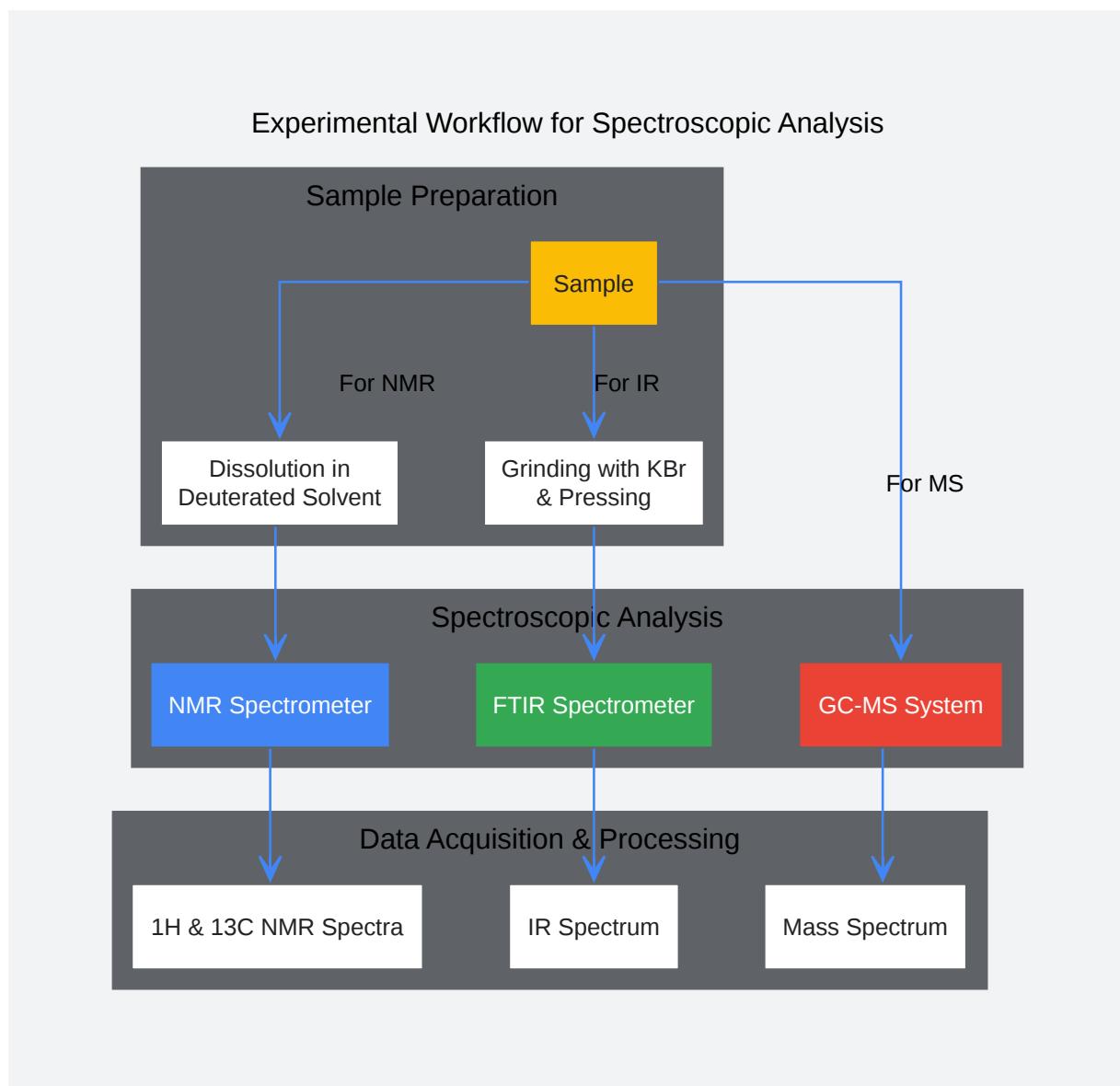
The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which separates the components of the sample. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Visualization

To illustrate the workflow for obtaining and analyzing the spectroscopic data, the following diagram is provided.



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Workflow for Spectroscopic Data Acquisition.

This guide provides a foundational set of spectroscopic data and methodologies for **3-(4-Bromobenzoyl)propionic acid**. Researchers are encouraged to use this information as a reference for their analytical and synthetic work.

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